[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C7H12F3N·HCl. This compound is notable for its trifluoromethyl group attached to a cyclobutyl ring, which imparts unique chemical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclobutyl ring. This can be achieved through methods such as intramolecular cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Amination: The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclobutyl intermediate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the methanamine group, where various nucleophiles can replace the amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [1-Methyl-3-(difluoromethyl)cyclobutyl]methanamine;hydrochloride
- [1-Methyl-3-(monofluoromethyl)cyclobutyl]methanamine;hydrochloride
- [1-Methyl-3-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Uniqueness
Compared to similar compounds, [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride is unique due to the presence of the trifluoromethyl group on a cyclobutyl ring. This structural feature imparts distinct electronic and steric properties, making it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFZZDHNPMSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.